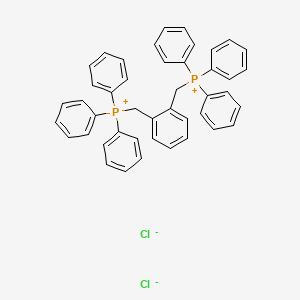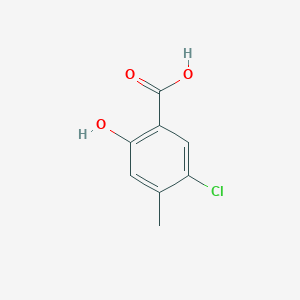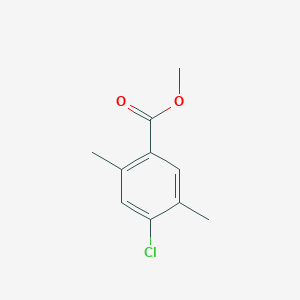![molecular formula C7H4BrFN2 B6321721 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-81-6](/img/structure/B6321721.png)
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190320-00-3 . It has a molecular weight of 215.02 and its IUPAC name is 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine . It is a solid substance that should be stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid substance . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
- The compound is used in the synthesis of various biologically active compounds, including the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, which is achieved through routes such as the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).
Role in Drug Design and Kinase Inhibition
- Docking studies of compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, which structurally relate to 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, reveal their potential as c-Met kinase inhibitors. These studies help understand molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Chemical Reactions and Characterization
- This compound derivatives are involved in various chemical reactions like bromination, yielding bromo derivatives. These reactions are backed by frontier-electron density calculations, and NMR spectra analysis provides detailed insights into the structural properties of the compounds (Paudler & Dunham, 1965).
Advanced Material Synthesis
- The compound serves as an important intermediate in synthesizing materials with significant applications. For instance, it's used in synthesizing 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for various biologically active materials (Wang et al., 2016).
Fluorescent Chemosensors and Cell Imaging
- This compound derivatives are used to develop fluorescent chemosensors with high sensitivity for Fe3+/Fe2+ cations, further applied in imaging in living HepG2 cells. This application highlights its potential in biomedical imaging and diagnostics (Maity et al., 2018).
Development of Novel Antitumor Agents
- Derivatives of this compound, like nortopsentin analogues, have been synthesized and studied for their antitumor activity in models of diffuse malignant peritoneal mesothelioma. These studies suggest the potential of these derivatives in developing new cancer treatments (Carbone et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits FGFR, thereby disrupting these signaling pathways .
Biochemical Pathways
The inhibition of FGFR by this compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through the binding of this compound to the ATP-binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, for instance, this compound has been observed to inhibit cell proliferation and induce apoptosis . By targeting FGFRs, this compound disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and growth . Additionally, the compound has been shown to reduce the migration and invasion capabilities of cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the ATP-binding pocket of FGFRs . This binding inhibits the kinase activity of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The inhibition of these pathways leads to reduced cell proliferation, increased apoptosis, and impaired cell migration and invasion. Furthermore, this compound may also influence gene expression by modulating transcription factors that are regulated by FGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under standard storage conditions, with minimal degradation over time . In vitro studies have shown that prolonged exposure to this compound results in sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings suggest a narrow therapeutic window for this compound, necessitating careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that influence its localization and accumulation in target tissues . Understanding these transport mechanisms is critical for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs and other target proteins . The compound may also localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, depending on its post-translational modifications and targeting signals . These localization patterns are important for understanding the precise mechanisms of action and potential off-target effects of this compound.
Propiedades
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBUMHAQGOZTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
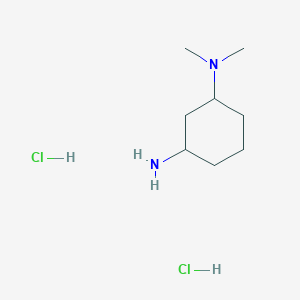

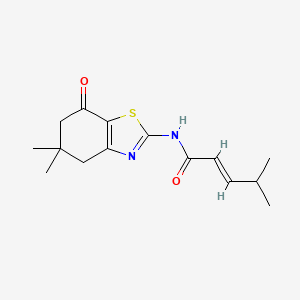
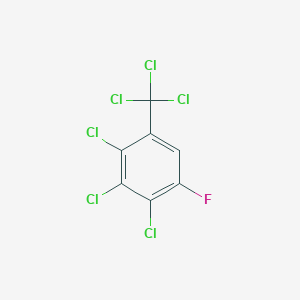
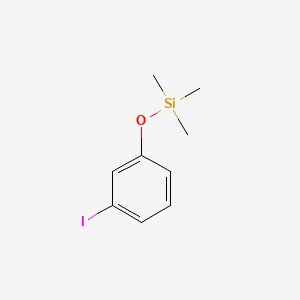

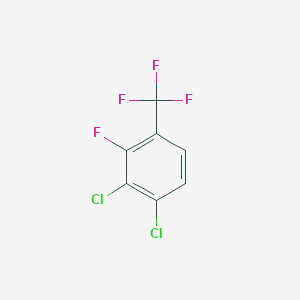
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)


